Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
Overview
Description
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione , also known as imidazoquinazoline , is a heterocyclic compound with a fused imidazole and quinazoline ring system. Its chemical formula is C₈H₆N₂O₂. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
Several synthetic routes have been explored to prepare imidazoquinazoline derivatives. Notably, straightforward methods involving cyclization reactions have been employed. Researchers have synthesized these compounds using readily available starting materials, such as quinazoline precursors and imidazole derivatives. The synthetic pathways typically involve cyclization under specific conditions, yielding the desired imidazoquinazoline scaffold.
Molecular Structure Analysis
The molecular structure of imidazoquinazoline consists of a bicyclic system, where the imidazole ring is fused with the quinazoline ring. The nitrogen atoms in the imidazole moiety contribute to its unique reactivity. The arrangement of atoms and bond angles within the molecule significantly influences its biological activity.
Chemical Reactions Analysis
Imidazoquinazolines exhibit diverse reactivity patterns. Researchers have explored their reactions with various electrophiles, nucleophiles, and oxidants. Functionalization at different positions on the ring system has led to the development of novel derivatives with modified properties. These reactions play a crucial role in designing compounds with enhanced bioactivity.
Physical And Chemical Properties Analysis
- Melting Point : Imidazoquinazoline derivatives typically have melting points in the range of 150°C to 250°C.
- Solubility : Their solubility varies depending on substituents, but they are generally sparingly soluble in water.
- UV-Vis Absorption : Imidazoquinazolines often exhibit characteristic UV absorption bands due to their conjugated π-systems.
Scientific Research Applications
Synthesis and Characterization
- Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its derivatives have been extensively studied in the context of organic synthesis. Szyszkowska et al. (2017) explored the synthesis and spectroscopic characterization of monohydroxyalkylated derivatives of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione, utilizing DFT calculations to understand the chemoselectivity observed in the synthesis process (Szyszkowska et al., 2017). Similarly, Papadopoulos (1981) described a synthesis method for imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione, highlighting its efficient production (Papadopoulos, 1981).
Quantum-Mechanical Modeling
- Quantum-mechanical modeling plays a crucial role in understanding the molecular structure and reactivity of imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione compounds. Hęclik et al. (2017) utilized DFT methods to model the molecular structure and explain the formation of specific conformers in the synthesis of esters with an imidazo[1,5-c]quinazoline-3,5-dione ring (Hęclik et al., 2017).
Novel Synthetic Routes
- Innovative synthetic routes have been developed for various derivatives of imidazoquinazoline. Xie et al. (2009) presented a synthesis of imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, highlighting the utility of aza-Wittig/heterocumulene-mediated annulation (Xie et al., 2009).
Applications in Polymer Synthesis
- Imidazoquinazoline derivatives are also relevant in polymer synthesis. Szyszkowska et al. (2018) synthesized new diols with an imidazoquinazoline ring, which are potential raw materials for creating thermally stable polymers (Szyszkowska et al., 2018).
Catalytic Applications
- Fekri (2020) demonstrated the use of NiFe2O4@SiO2@amino glucose magnetic nanoparticles in the synthesis of quinazolinone and imidazo[1,2-a]pyrimidinone derivatives under solvent-free conditions, showcasing the role of imidazoquinazoline derivatives in green chemistry (Fekri, 2020).
Safety And Hazards
- Toxicity : While specific imidazoquinazolines may exhibit toxicity, their safety profile depends on the substituents and dosage.
- Handling Precautions : Researchers should follow standard laboratory safety protocols when working with these compounds.
Future Directions
- Drug Development : Continued research into imidazoquinazolines may lead to novel drugs targeting various diseases.
- Structure-Activity Relationship (SAR) : Further exploration of SAR will guide the design of more potent derivatives.
- Computational Studies : In silico approaches can predict binding interactions and optimize drug-like properties.
properties
IUPAC Name |
1,3-dihydroimidazo[1,2-c]quinazoline-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRBSBCNHXMFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=O)N21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229271 | |
Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione | |
CAS RN |
78754-92-4 | |
Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078754924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC363990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZO(1,2-C)QUINAZOLINE-2,5(3H,6H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Z1Z5TS7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.